Prunetrin
CAS No.: 154-36-9
Cat. No.: VC21337259
Molecular Formula: C22H22O10
Molecular Weight: 446.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 154-36-9 |
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Molecular Formula | C22H22O10 |
Molecular Weight | 446.4 g/mol |
IUPAC Name | 5-hydroxy-7-methoxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
Standard InChI | InChI=1S/C22H22O10/c1-29-12-6-14(24)17-15(7-12)30-9-13(18(17)25)10-2-4-11(5-3-10)31-22-21(28)20(27)19(26)16(8-23)32-22/h2-7,9,16,19-24,26-28H,8H2,1H3 |
Standard InChI Key | OFUWGCQDMVDLIR-UHFFFAOYSA-N |
Isomeric SMILES | COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
SMILES | COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O |
Canonical SMILES | COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O |
Melting Point | 181 °C |
Chemical Structure and Fundamental Properties
Prunetrin is characterized by its glycosylated isoflavone structure, consisting of the aglycone Prunetin with a glucose moiety attached at the 4′ position. Chemically, it can be defined as 5-Hydroxy-3-(4-glucosyloxyphenyl)-7-methoxy-4H-chromen-4-one. The molecular formula of Prunetrin is C22H22O10 with a molecular weight of approximately 446.4 g/mol.
Structural Characteristics
The core structure of Prunetrin consists of:
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A 15-carbon isoflavone skeleton (3-phenylchromen-4-one)
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A 5-hydroxyl group on the A ring
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A 7-methoxy group on the A ring
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A 4′-glucosyl group (O-glucoside) on the B ring
This glycosylation pattern creates important distinctions between Prunetrin and its parent compound Prunetin. While Prunetin features a 4′-hydroxyl group, Prunetrin has this position occupied by a glucose moiety, which significantly enhances water solubility while potentially affecting receptor binding and metabolic processing.
Physical Properties
The glycosylation of the 4′ position confers distinct physical properties to Prunetrin compared to Prunetin:
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Enhanced water solubility due to the hydrophilic glucose moiety
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Reduced lipophilicity compared to the aglycone
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Different crystalline structure
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Modified stability under various environmental conditions
Natural Sources and Occurrence
Botanical Distribution
Prunetrin occurs naturally in various plant species, primarily within the Prunus genus, including:
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Prunus persica (peach)
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Prunus domestica (plum)
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Other related Prunus species
The compound typically coexists with other flavonoids and isoflavones in these plant tissues, contributing to their phytochemical profiles. The concentration of Prunetrin varies significantly based on factors including plant species, geographical location, growth conditions, and plant tissue type.
Relationship to Parent Compound Prunetin
To fully understand Prunetrin, it is essential to examine its relationship to Prunetin, which has been more extensively studied.
Prunetin Background
Prunetin (5-hydroxy-7-methoxy-3-(4-hydroxyphenyl)-4H-chromen-4-one) is an O-methylated isoflavone found in various plant sources including Pisum sativum, Prunus avium, and Trifolium pratense . Prunetin has demonstrated multiple biological activities including:
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Anti-inflammatory effects
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Anticancer properties against gastric cancer cells
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Anti-obesity potential
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Regulation of proteolytic activity in articular chondrocytes
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Inhibitory effects on aldehyde dehydrogenase enzyme in human liver
Recent research has revealed Prunetin's ability to induce cell death in gastric cancer cell lines through necroptosis mechanisms involving receptor-interacting protein kinase 3 (RIPK3) protein expression and reactive oxygen species (ROS) generation through JNK activation .
Analytical Methods for Detection and Quantification
The identification and quantification of Prunetrin in botanical samples typically employ sophisticated analytical techniques:
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is commonly used for the separation and quantification of Prunetrin. In one reported methodology, the biorenovation products of Prunetin were detected using HPLC, suggesting similar approaches could be applicable to Prunetrin analysis .
Spectroscopic Techniques
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for structural confirmation of Prunetrin. Electrospray ionization mass spectrometry (ESI/MS) has proven effective in identifying derivatized isoflavones, as demonstrated in studies with Prunetin derivatives .
Pharmacokinetics and Metabolism
Predicted Absorption and Distribution
The glucoside moiety in Prunetrin likely affects its absorption and distribution profiles:
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Intestinal absorption may require hydrolysis by β-glucosidases to release the aglycone
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Enterohepatic circulation might differ from that of Prunetin
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Tissue distribution patterns likely vary from the aglycone due to altered lipophilicity
Metabolic Considerations
By comparing with similar compounds, Prunetrin metabolism likely involves:
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Initial hydrolysis of the glucoside bond by intestinal or hepatic β-glucosidases
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Subsequent metabolism of the released Prunetin aglycone
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Potential phase II conjugation reactions (glucuronidation, sulfation)
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Possible metabolism via cytochrome P450 enzymes, particularly CYP1A2, CYP2C19, CYP2C9, and CYP3A4, as observed with Prunetin
Synthetic and Semi-synthetic Approaches
Biocatalytic Methods
Biocatalytic approaches have been successfully applied to modify Prunetin, suggesting similar methodologies could be employed for Prunetrin synthesis or modification. For example, Bacillus sp. JD3-7 has been used as a biocatalyst to derivatize Prunetin, resulting in phosphorylated derivatives with enhanced water solubility and anti-inflammatory properties .
Future Research Directions
Several critical knowledge gaps regarding Prunetrin warrant further investigation:
Priority Research Areas
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Comprehensive pharmacological profiling of purified Prunetrin
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Direct comparison studies between Prunetrin and Prunetin
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Investigation of Prunetrin's potential nephroprotective effects similar to those observed with Prunetin in diabetic nephropathy models
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Evaluation of potential anti-inflammatory activities similar to those seen with Prunetin 4′-O-phosphate
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Structure-activity relationship studies to determine the impact of glycosylation on biological activity
Methodological Challenges
Future research on Prunetrin faces several challenges:
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Limited natural abundance requiring efficient extraction methods
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Need for efficient synthetic or semi-synthetic production
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Establishing standardized analytical methods for quantification
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Development of appropriate biological assays to evaluate activity
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